REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].F[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1>>[N:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[NH:3][CH2:2][CH2:1][NH2:4]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
the residue was used in next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)NCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |